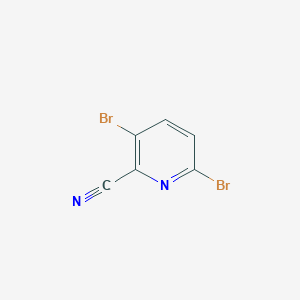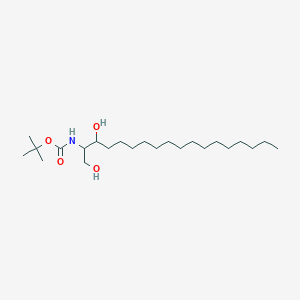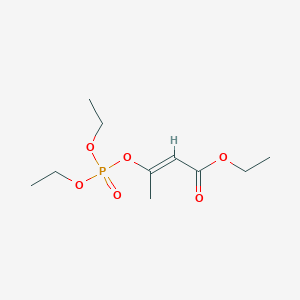
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is an organic compound with the molecular formula C10H19O6P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom that is part of an ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be synthesized through the reaction of vinyl phosphates with organometallic reagents. For example, functionalized vinyl phosphates can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Another method involves the reaction of vinyl phosphordiamidates with Grignard reagents to produce α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. This would likely include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized in the formation of α,β-unsaturated ketones.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Trisubstituted Buta-1,3-Dienes: Formed via reaction with aryllithium reagents.
α,β-Unsaturated Ketones: Produced through reactions with Grignard reagents.
Applications De Recherche Scientifique
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Agrochemistry: May be used in the development of new agrochemicals with enhanced properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of the phosphonate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of the compound into different products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be compared with other similar compounds such as:
Ethyl 2-diethoxyphosphorylprop-2-enoate: Another phosphonate ester with similar reactivity but different structural features.
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Contains a sulfur atom in place of an oxygen atom, leading to different chemical properties.
Ethyl 2-(diethoxyphosphoryl)butanoate: A related compound with a different carbon chain length and substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H19O6P |
|---|---|
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
ethyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+ |
Clé InChI |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/OP(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol](/img/structure/B12296471.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
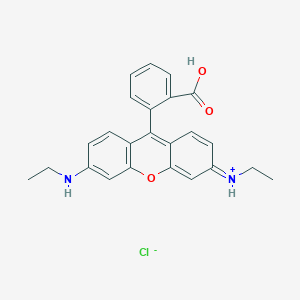

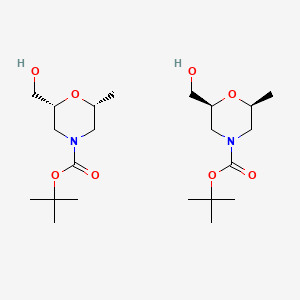

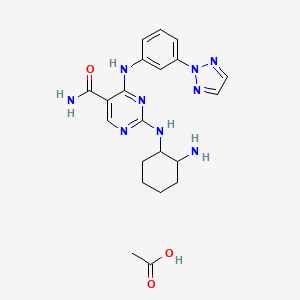
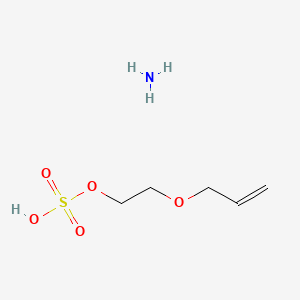
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
